REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[N+:5]([O-:9])[CH:6]=[CH:7][CH:8]=1.OS(O)(=O)=O.[N+:15]([O-])([OH:17])=[O:16].[OH-].[Na+]>>[CH3:1][O:2][C:3]1[CH:4]=[N+:5]([O-:9])[CH:6]=[CH:7][C:8]=1[N+:15]([O-:17])=[O:16] |f:3.4|
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
COC=1C=[N+](C=CC1)[O-]
|
Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
N-oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
it is rapidly stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
for cooling
|
Type
|
ADDITION
|
Details
|
The contents were poured onto ice and neutralized to pH 9
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted three times with CH2Cl2
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
(Na2SO4) and solvent evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to produce an oil
|
Type
|
CUSTOM
|
Details
|
The crude product was chromatographed on silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=[N+](C=CC1[N+](=O)[O-])[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.5 g | |
YIELD: PERCENTYIELD | 41% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |